1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid is a synthetic compound featuring a piperidine core functionalized with a 4-fluorophenyl group and a carboxylic acid at the 4-position. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the piperidine nitrogen, a common strategy in peptide synthesis to prevent undesired side reactions . This compound is structurally tailored for applications in medicinal chemistry, particularly in designing peptide-based therapeutics or receptor-targeting molecules. The 4-fluorophenyl substituent introduces electron-withdrawing effects and aromatic interactions, which may enhance binding affinity in biological systems. Its molecular weight is approximately 445.43 g/mol (estimated based on structural analogs), and it is typically synthesized via Fmoc-protection methodologies followed by substitution at the piperidine ring .
Properties
CAS No. |
1076197-06-2 |
|---|---|
Molecular Formula |
C27H24FNO4 |
Molecular Weight |
445.5 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that the (fluoren-9-ylmethoxy)carbonyl (fmoc) group is commonly used in peptide synthesis. The Fmoc group acts as a protective group for amino acids during peptide synthesis.
Mode of Action
The compound interacts with its targets through the Fmoc group. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group protects the amino acid during the initial stages of peptide synthesis and is removed when the peptide chain needs to be extended.
Pharmacokinetics
The stability of the fmoc group suggests that the compound could be stable under physiological conditions.
Result of Action
The result of the compound’s action would be the successful synthesis of a peptide with the specific sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order during peptide synthesis.
Action Environment
The action of the compound is influenced by the pH of the environment. The Fmoc group is stable under basic conditions and is removed under acidic conditions. Therefore, the efficacy of the compound in peptide synthesis would be influenced by the pH of the reaction environment.
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid, commonly referred to as Fmoc-4-fluoro-D-proline, is a synthetic compound notable for its potential applications in medicinal chemistry and biochemistry. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C20H18FNO4
- Molecular Weight : 355.36 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which plays a crucial role in its reactivity and biological interactions.
The biological activity of Fmoc-4-fluoro-D-proline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances the stability of the compound during synthesis and facilitates specific interactions with target molecules.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : Its structure allows it to bind to certain receptors, modulating their activity and influencing signaling pathways critical for cellular functions.
Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Properties : A study demonstrated that Fmoc-4-fluoro-D-proline induced apoptosis in breast cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent .
- Enzyme Interaction : Research indicated that this compound effectively inhibited the activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis . This inhibition could lead to reduced tumor invasiveness.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration, suggesting that it may help mitigate oxidative stress-induced neuronal damage .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
The compound has been studied for its potential in anticancer therapies. Its structure allows for the modification of peptide chains, which can enhance the selectivity and potency of anticancer agents. For instance, derivatives of this compound have shown promise in targeting specific cancer cell lines, leading to reduced side effects compared to traditional chemotherapeutics .
1.2 Neurological Disorders
Research indicates that compounds similar to Fmoc-4-fluoro-piperidine-4-carboxylic acid may have applications in treating neurological disorders such as Alzheimer's disease. The ability to cross the blood-brain barrier while maintaining efficacy makes it a candidate for further exploration in neuropharmacology .
Peptide Synthesis
2.1 Solid-Phase Peptide Synthesis (SPPS)
Fmoc protection is a widely used strategy in SPPS due to its stability under basic conditions and ease of cleavage. The incorporation of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(4-fluorophenyl)piperidine-4-carboxylic acid allows for the synthesis of peptides with enhanced biological activity and specificity. This application is crucial in developing new therapeutic peptides .
2.2 Modifying Peptide Properties
The fluorine atom in the compound can influence the pharmacokinetic properties of peptides, such as solubility and metabolic stability. This modification can lead to improved bioavailability and longer half-lives of peptide drugs, which is essential for effective treatment regimens .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related Fmoc-protected piperidine-4-carboxylic acid derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group (CF₃) enhances metabolic stability but reduces solubility compared to the 4-fluorophenyl group . Halogenated Aromatics: Bromophenyl derivatives exhibit higher molecular weights and steric bulk, limiting their use in aqueous systems, whereas fluorophenyl groups balance lipophilicity and solubility . Benzyl vs.
Biological Relevance :
- Fluorophenyl and difluorobenzyl derivatives are explored in opioid receptor studies, leveraging fluorine’s ability to modulate binding kinetics .
- The trifluoromethyl variant is prioritized in fluorinated drug design for improved pharmacokinetics .
Synthetic Accessibility :
- Fmoc protection is universally employed, but steric hindrance from substituents like bromophenyl or trifluoromethyl complicates substitution reactions .
Preparation Methods
Intermediate Preparation: 4-(4-Fluorophenyl)piperidine-4-carboxylic Acid
A representative procedure involves:
-
Cyclization: Combine 4-fluorobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (12 mmol) in ethanol. Reflux for 12 hours.
-
Hydrolysis: Treat the resulting 4-cyano-4-(4-fluorophenyl)piperidine with 6M HCl at 110°C for 8 hours.
-
Neutralization: Adjust pH to 3–4 with NaOH to precipitate the carboxylic acid (Yield: 65–75%).
Fmoc Protection Protocol
-
Dissolve 4-(4-fluorophenyl)piperidine-4-carboxylic acid (5 mmol) in DCM (20 mL).
-
Add DIPEA (6 mmol) and Fmoc-Cl (5.5 mmol) dropwise at 0°C.
-
Stir at room temperature for 6 hours.
-
Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate 3:1).
Characterization Data:
-
H NMR (400 MHz, CDCl): δ 7.75 (d, 2H, Fmoc), 7.58 (t, 2H, Fmoc), 7.40 (t, 2H, Fmoc), 7.30 (d, 2H, Ar-F), 6.95 (d, 2H, Ar-F), 4.40 (d, 2H, CHFmoc), 3.80–3.60 (m, 2H, piperidine), 2.90–2.70 (m, 2H, piperidine), 2.20–1.80 (m, 4H, piperidine).
-
HRMS (ESI): Calculated for CHFNO [M+H]: 452.1632; Found: 452.1635.
Alternative Approaches and Comparative Analysis
Solid-Phase Synthesis Adaptation
Adapting peptide synthesis methodologies, the Fmoc-protected piperidine can be anchored to Wang resin via its carboxylic acid group. Subsequent deprotection with 20% piperidine/DMF and coupling with Fmoc-amino acids enables modular assembly, though this approach is more suited for peptide derivatives than the standalone compound.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) in DMF with HATU as the coupling agent reduces reaction time by 50% compared to conventional heating, though yields remain comparable (72–78%).
Challenges and Mitigation Strategies
-
Racemization: The stereochemical integrity of the piperidine ring is preserved by avoiding strong bases during Fmoc protection.
-
Solubility Issues: Using DMF instead of DCM improves solubility of intermediates, particularly during large-scale synthesis.
-
Byproduct Formation: Excess Fmoc-Cl leads to di-Fmoc byproducts; precise stoichiometry and slow addition mitigate this.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow chemistry offers advantages:
Q & A
Q. Table 1: Key Spectral Benchmarks for Analogous Compounds
| Compound Class | H NMR (δ, ppm) | C NMR (δ, ppm) | LC-MS (m/z) |
|---|---|---|---|
| Fmoc-protected piperidines | 4.2–4.5 (Fmoc CH) | 155–160 (carbonyl) | [M+H]+: ~460 |
| 4-Arylpiperidine carboxylic acids | 7.3–7.6 (Ar-H) | 120–125 (C-F) | [M-H]-: ~380 |
Basic Question: What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; the compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation) .
- Storage : Store at -20°C under inert gas (N or Ar) in sealed, light-resistant vials. Desiccate to prevent hydrolysis of the Fmoc group .
- Incompatibilities : Avoid strong acids/bases, which may cleave the Fmoc group or decarboxylate the carboxylic acid .
Advanced Question: How does the compound’s stability vary under different pH conditions?
Methodological Answer:
Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 37°C:
Acidic Conditions (pH < 5) : Risk of Fmoc cleavage and piperidine ring protonation. Monitor via HPLC for degradation products (e.g., fluorene derivatives).
Neutral/Basic Conditions (pH 7–9) : Optimal for storage; Fmoc remains intact.
Alkaline Conditions (pH > 10) : Rapid hydrolysis of the Fmoc group and potential esterification of the carboxylic acid .
Advanced Question: What mechanistic insights exist for Fmoc deprotection in this compound?
Methodological Answer:
The Fmoc group is removed via β-elimination under mild basic conditions (e.g., piperidine in DMF). Key steps:
Base Activation : Piperidine abstracts the Fmoc α-proton, forming a resonance-stabilized carbamate.
CO Release : Decarboxylation generates a dibenzofulvene intermediate.
Trap Intermediate : Add scavengers like water or thiols to prevent side reactions .
Kinetic studies show deprotection completes in <10 minutes at 20% piperidine concentration .
Advanced Question: How can researchers investigate its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding affinity () in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Use software like AutoDock to predict binding poses, focusing on the 4-fluorophenyl and carboxylic acid moieties .
- Mutagenesis Studies : Identify critical residues in the target’s active site by substituting amino acids (e.g., Ala scanning) .
Basic Question: How to troubleshoot low yields during coupling reactions?
Methodological Answer:
Low yields (<50%) may result from:
Incomplete Activation : Ensure fresh coupling agents (e.g., HATU) and stoichiometric base (DIPEA).
Steric Hindrance : Use microwave-assisted synthesis (60–80°C, 30 min) to enhance reactivity .
Side Reactions : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Workup Optimization : Quench with aqueous citric acid to precipitate the product, then extract with ethyl acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
